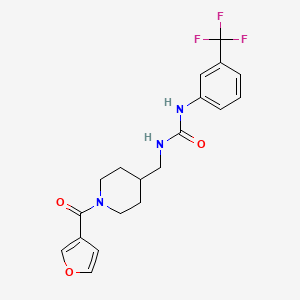
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, furan moiety, and trifluoromethyl substituent, suggest significant biological activity. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula C16H18F3N3O2 and a molecular weight of approximately 357.33 g/mol. The presence of the furan-3-carbonyl group allows for various chemical interactions, which may contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study focusing on structurally related compounds, the most favorable substituents were found to significantly increase antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. Similar compounds have demonstrated efficacy in reducing tumor growth in xenograft models. For example, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines in vitro, indicating potential as anticancer agents .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Furan-3-carbonyl Chloride : This can be achieved through the reaction of furan-3-carboxylic acid with thionyl chloride.
- Preparation of Piperidin-4-ylmethylamine : This is typically done via reductive amination using piperidin-4-one.
- Coupling Reaction : The furan-3-carbonyl chloride reacts with piperidin-4-ylmethylamine to form the intermediate.
- Final Coupling : The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product .
Case Studies and Research Findings
属性
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWGMKEJXDPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














